3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline: is a heterocyclic compound with the molecular formula C20H18N2. It is characterized by a tetrahydrocinnoline core structure substituted with two phenyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diphenylethane-1,2-dione with hydrazine hydrate, followed by cyclization to form the tetrahydrocinnoline ring . The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the tetrahydrocinnoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydrocinnoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology and Medicine: The compound has shown promise in biological studies, including its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- 3,4-Diphenylquinoline
- 3,4-Diphenyl-1,2,3,4-tetrahydroquinoline
- 3,4-Diphenyl-1,2-dihydroquinoline
Comparison: Compared to these similar compounds, 3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline is unique due to its tetrahydrocinnoline core, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile compound for various applications, setting it apart from its analogs .
Properties
Molecular Formula |
C20H18N2 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3,4-diphenyl-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C20H18N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-22-20(19)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
DGBJDXUXOVOQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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